(S)-3-(N-Boc-amino)-1-hydroxy-2-azetidinone
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Overview
Description
Preparation Methods
Endoxifen hydrochloride is synthesized through the biotransformation of tamoxifen by the cytochrome P450 enzyme system, specifically CYP2D6 . The synthetic route involves the hydroxylation of N-desmethyltamoxifen to produce endoxifen . Industrial production methods typically involve the use of chemical synthesis techniques to produce the compound in large quantities .
Chemical Reactions Analysis
Endoxifen hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Endoxifen hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the mechanisms of selective estrogen receptor modulators.
Biology: The compound is used to investigate the biological effects of estrogen receptor modulation.
Industry: The compound is used in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
Endoxifen hydrochloride exerts its effects by binding to estrogen receptors and modulating their activity. It acts as an antagonist of the estrogen receptor, blocking the effects of estrogen and inhibiting the growth of estrogen receptor-positive breast cancer cells . The compound also inhibits protein kinase C (PKC) activity, which is associated with the treatment of mania in bipolar disorder . The molecular targets and pathways involved include the estrogen receptor and PKC signaling pathways .
Comparison with Similar Compounds
Endoxifen hydrochloride is similar to other selective estrogen receptor modulators, such as tamoxifen and 4-hydroxytamoxifen. it has unique properties that make it more effective in certain applications. For example, endoxifen hydrochloride has a higher affinity for the estrogen receptor and greater potency as an antiestrogen compared to tamoxifen . Similar compounds include:
- Tamoxifen
- 4-Hydroxytamoxifen
- N-desmethyltamoxifen
Endoxifen hydrochloride’s unique properties and effectiveness in specific applications make it a valuable compound in scientific research and medicine.
Properties
IUPAC Name |
tert-butyl N-[(3S)-1-hydroxy-2-oxoazetidin-3-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O4/c1-8(2,3)14-7(12)9-5-4-10(13)6(5)11/h5,13H,4H2,1-3H3,(H,9,12)/t5-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIBKFUFXCHRYDR-YFKPBYRVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CN(C1=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CN(C1=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50503692 |
Source
|
Record name | tert-Butyl [(3S)-1-hydroxy-2-oxoazetidin-3-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50503692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71405-01-1 |
Source
|
Record name | tert-Butyl [(3S)-1-hydroxy-2-oxoazetidin-3-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50503692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.